5-(Hydroxymethyl)-1-methylpyrrolidin-2-one
CAS No.: 89531-41-9
Cat. No.: VC6851347
Molecular Formula: C6H11NO2
Molecular Weight: 129.159
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89531-41-9 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.159 |
| IUPAC Name | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3 |
| Standard InChI Key | OHTBSHGXEXCIOI-UHFFFAOYSA-N |
| SMILES | CN1C(CCC1=O)CO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 5-(hydroxymethyl)-1-methylpyrrolidin-2-one under IUPAC conventions . Alternative designations include N-methyl-DL-pyroglutamol and 5-hydroxymethyl-1-methyl-2-pyrrolidinone . Its molecular formula, , corresponds to a molecular weight of 129.16 g/mol .
Structural Elucidation
The molecule comprises a five-membered pyrrolidinone ring with:
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A methyl group (-CH) at the 1-position.
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A hydroxymethyl group (-CHOH) at the 5-position.
The 2D structure is represented by the SMILES notation CN1C(CCC1=O)CO , while the InChIKey OHTBSHGXEXCIOI-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 129.16 g/mol | |
| Exact Mass | 129.079 Da | |
| Topological Polar Surface Area | 40.54 Ų |
Synthesis and Production
Laboratory-Scale Synthesis
Physicochemical Properties
Spectral and Chromatographic Data
Predicted collision cross-section (CCS) values, critical for mass spectrometry identification, vary by adduct:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 130.08626 | 126.5 |
| [M+Na]+ | 152.06820 | 136.2 |
| [M+NH4]+ | 147.11280 | 134.1 |
Stability and Reactivity
The compound’s lactam ring confers moderate stability, but the hydroxymethyl group may participate in esterification or oxidation reactions. Hazard codes (T+) indicate acute toxicity via ingestion, inhalation, or dermal exposure .
Applications and Industrial Relevance
Pharmaceutical Intermediates
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one serves as a precursor in peptide mimetics and bioactive molecule synthesis. Merck & Co. patents (US5006511A) reference its use in antiviral agents, though specific mechanisms remain proprietary .
Organic Synthesis
The compound’s dual functional groups enable:
Recent Developments and Research Gaps
Patent Activity
The 2025 update to PubChem records reflects ongoing industrial interest, though peer-reviewed studies remain scarce . The 2023 ChemicalBook entry notes unresolved stereochemical effects on bioactivity .
Future Directions
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Toxicity profiling for regulatory compliance.
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Catalytic applications in green chemistry.
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